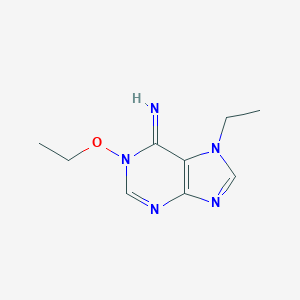

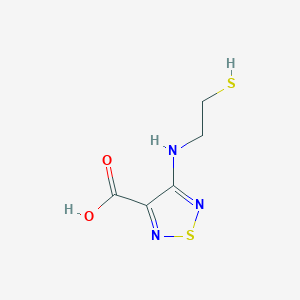

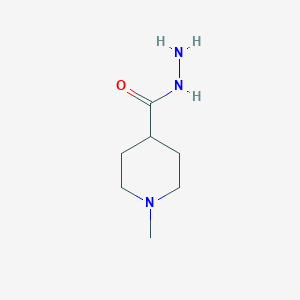

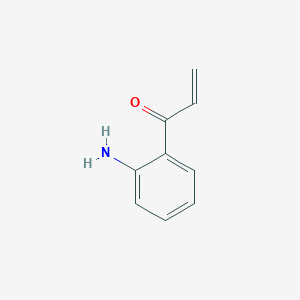

![molecular formula C13H15NO3 B061308 (3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid CAS No. 173340-19-7](/img/structure/B61308.png)

(3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid

Vue d'ensemble

Description

This compound belongs to a class of organic compounds known as pyrrolidine derivatives. These compounds have been studied for their various chemical and physical properties, as well as their potential applications in different fields of chemistry and biology.

Synthesis Analysis

The synthesis of pyrrolidine derivatives involves multi-component condensation reactions, starting from 3-aminopyrroles, (het)aromatic aldehydes, and Meldrum's acid. The intermediate 3-aminopyrrole derivative is typically generated in situ by regioselective decarboxylation (Lichitsky, Dudinov, Komogortsev, & Krayushkin, 2010).

Molecular Structure Analysis

The molecular structure and spectroscopic properties of this compound have been explored using various techniques such as FT-IR, NMR, and UV. Quantum chemical methods have been applied to study different molecular properties like Mulliken charges, HOMO and LUMO energies, and molecular electrostatic potential (Devi, Bishnoi, & Fatma, 2020).

Chemical Reactions and Properties

The chemical behavior and reactions of this compound relate to its functional groups and molecular structure. Specific reactions include decarboxylation, condensation, and interactions with various chemical agents, demonstrating its reactivity and utility in organic synthesis.

Physical Properties Analysis

The physical properties such as melting point, boiling point, solubility, and crystal structure provide insights into the material's behavior in different conditions. The crystal and molecular structures of similar pyrrolidine derivatives have been analyzed to understand the relationship between structure and physical properties (Maurin et al., 2002).

Applications De Recherche Scientifique

Spectroscopic Properties and Quantum Mechanical Study

The spectroscopic properties of a compound closely related to (3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid were investigated through various techniques, including FT-IR, NMR, and UV spectroscopy. Quantum chemical methods provided insights into its electronic structure, including Mulliken charges, HOMO and LUMO energies, and thermodynamic parameters. This study highlights the compound's potential in chemical synthesis and material science, demonstrating its spectroscopic characterization and electronic properties (Devi, Bishnoi, & Fatma, 2020).

Synthesis and Structural Characterization

Research on a beta-amino acid tethered to a pyrrolidin-2-one ring, derived from a similar compound, achieved the first synthesis of a beta-foldamer. This foldamer's 12-helix conformation was confirmed by NMR analysis and molecular dynamics (MD) simulations, indicating its potential for creating novel bioactive molecules and materials with specific structural features (Menegazzo et al., 2006).

Antibacterial Activity

A study on 5-oxo-1-phenylpyrrolidine-3-carboxylic acid analogs, structurally related to the compound , showed that these derivatives possess moderate to good antibacterial activity against both gram-positive and gram-negative bacteria. This suggests that modifications of the pyrrolidine ring structure could lead to new antibacterial agents, highlighting the compound's significance in medicinal chemistry and drug development (Devi et al., 2018).

Chemical Synthesis and Applications

The synthesis and characterization of various pyrrolidine derivatives, including the compound of interest, have been explored for their potential in creating new chemical entities. These studies focus on the development of novel synthetic routes, structural analysis through spectroscopy, and evaluating biological activities, emphasizing the broad applicability of these compounds in drug discovery, material science, and as intermediates in organic synthesis. The research demonstrates the compound's versatility and potential as a building block in the synthesis of complex molecules with specific properties and activities (Weber et al., 1995).

Safety And Hazards

Propriétés

IUPAC Name |

(3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-9(10-5-3-2-4-6-10)14-8-11(13(16)17)7-12(14)15/h2-6,9,11H,7-8H2,1H3,(H,16,17)/t9-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFGKWSDAMXTRHE-ONGXEEELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CC(CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)N2C[C@H](CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352346 | |

| Record name | (3S)-5-Oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid | |

CAS RN |

173340-19-7 | |

| Record name | (3S)-5-Oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1'S,3S)-(-)-1-(1'-Phenylethyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.